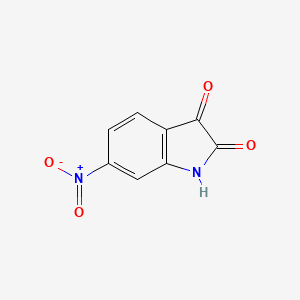

6-Nitroisatin

Descripción

Significance of Isatin (B1672199) Scaffolds in Contemporary Drug Discovery and Organic Synthesis

Isatin, or 1H-indole-2,3-dione, is a naturally occurring heterocyclic compound first identified in 1841. scielo.br This indole (B1671886) derivative, featuring a fused pyrrole (B145914) and benzene (B151609) ring system with keto groups at positions 2 and 3, has garnered significant attention in medicinal chemistry and organic synthesis. nmc.gov.in The versatile structure of isatin allows for a wide range of chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents and a key building block in the synthesis of complex heterocyclic and carbocyclic compounds. semanticscholar.orgresearchgate.net

The isatin core is present in various natural products and has been incorporated into numerous synthetic molecules exhibiting a broad spectrum of pharmacological activities. mdpi.comnih.gov These activities include anticancer, antimicrobial, antiviral, antifungal, anticonvulsant, and anti-inflammatory properties. mdpi.comijpsr.com The therapeutic potential of isatin-based compounds is underscored by the existence of clinically approved drugs, such as sunitinib (B231) and toceranib (B1682387) phosphate, which feature the isatin pharmacophore and are used in cancer therapy. nmc.gov.in The ability to functionalize the isatin ring at various positions, including the nitrogen atom and the aromatic ring, allows for the fine-tuning of its biological and chemical properties. researchgate.netresearchgate.net This structural versatility has made isatin a privileged scaffold in the design and discovery of new drugs. encyclopedia.pub

Overview of 6-Nitroisatin as a Pivotal Heterocyclic Compound in Academic Investigations

Among the various substituted isatins, this compound has emerged as a particularly important derivative in academic and industrial research. The introduction of a nitro group at the 6-position of the isatin ring significantly influences its electronic properties and reactivity, making it a valuable precursor for the synthesis of a diverse array of other organic molecules. who.int The presence of the electron-withdrawing nitro group can enhance the biological activity of the resulting compounds. who.int

This compound serves as a key starting material for the synthesis of various heterocyclic systems. For instance, it has been used to prepare N-alkyl-6-nitroindoles, which are valuable platforms in medicinal chemistry. researchgate.net The chemical reactivity of the carbonyl groups and the aromatic ring of this compound allows for a multitude of transformations, leading to the generation of complex molecular architectures with potential therapeutic applications. jneonatalsurg.com Research has demonstrated that derivatives of this compound exhibit promising biological activities, including potential anticancer effects. ontosight.ai The strategic placement of the nitro group provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new bioactive compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 3433-54-3 |

| Molecular Formula | C8H4N2O4 |

| Molecular Weight | 192.13 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 255 °C (decomposes) |

Structure

3D Structure

Propiedades

IUPAC Name |

6-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMOARKYYKXWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290063 | |

| Record name | 6-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-54-3 | |

| Record name | 6-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 6 Nitroisatin

Established Synthetic Routes to 6-Nitroisatin

The synthesis of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of regioselectivity and substrate scope.

Direct nitration of the isatin (B1672199) ring system is a common method for introducing a nitro group. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions. The nitration of isatin itself, using a sulfonitric mixture, primarily yields 5-nitroisatin (B147319). scielo.brscielo.brjddtonline.info Precise temperature control is crucial to prevent the formation of multiple nitrated byproducts. scielo.brscielo.brjddtonline.info Achieving the 6-nitro substitution pattern via this direct approach on unsubstituted isatin is not the preferred method due to the directing effects of the carbonyl groups and the amide nitrogen, which favor substitution at the 5- and 7-positions.

A more regioselective route to this compound involves the nitration of appropriately substituted indole (B1671886) precursors. A notable example is the nitration of 3-indolealdehyde, which provides a synthetic pathway to this compound. researchgate.netacs.org This method leverages the directing effects of the substituents on the indole ring to achieve the desired nitration at the 6-position. The subsequent oxidation of the resulting 6-nitroindole (B147325) derivative can then yield this compound. The choice of nitrating agent is critical; non-acidic reagents like benzoyl nitrate (B79036) are often employed to avoid polymerization and side reactions that can occur under strongly acidic conditions. bhu.ac.in

The Fischer indole synthesis, a classic method for constructing the indole ring, can be adapted to produce nitroindoles, which are precursors to nitroisatins. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com To synthesize a 6-nitroindole derivative, one would start with a (4-nitrophenyl)hydrazine and a suitable ketone or aldehyde. The resulting (4-nitrophenyl)hydrazone is then subjected to cyclization conditions to form the 6-nitroindole core. tandfonline.com Subsequent oxidation would then lead to this compound. The choice of acid catalyst, which can be a Brønsted or Lewis acid, is important for the success of the cyclization. wikipedia.org

Several other regioselective strategies have been developed to overcome the challenges associated with the synthesis of specifically substituted isatins.

From o-Nitroarylmalonates: A method for the regioselective synthesis of 6-substituted isatins involves the use of o-nitroarylmalonates. This approach allows for the construction of 6-substituted-2-oxindoles, which can then be converted to the corresponding isatins. scielo.br This strategy is particularly effective for substrates with electron-withdrawing groups. scielo.br

Directed Ortho-Metalation (DoM) of N-Protected Anilines: Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. In the context of isatin synthesis, N-protected anilines, such as N-pivaloyl or N-(t-butoxycarbonyl) anilines, can be lithiated at the ortho position. scielo.brscielo.br The resulting dianion can then react with diethyl oxalate, and subsequent deprotection and cyclization of the intermediate α-ketoester furnishes the isatin. scielo.brscielo.br By starting with a meta-substituted aniline (B41778) where the substituent directs metalation, this method can provide regioselective access to 4- and 6-substituted isatins. scielo.br

From Halonitrobenzenes: An improved procedure for the regiospecific synthesis of electron-deficient 4- and 6-substituted isatins starts from halonitrobenzenes. This multi-step process offers good yields for a variety of substrates. capes.gov.br

A recently developed transition metal-free method allows for the regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds, forming two new C-C and C-N bonds. rsc.org

Derivatization Strategies and Reactivity Profiles of this compound

The C-3 carbonyl group of the isatin core is highly reactive towards nucleophiles, making it an ideal site for derivatization.

The condensation of this compound with primary amines or hydrazide derivatives is a straightforward method to synthesize a diverse range of N-substituted derivatives.

Schiff Bases: this compound readily reacts with primary amines, often in the presence of an acid catalyst like glacial acetic acid, to form Schiff bases (imines). dergipark.org.trderpharmachemica.combas.bg The reaction typically involves refluxing equimolar amounts of this compound and the respective amine in a suitable solvent such as ethanol (B145695). bas.bg This reaction leads to the formation of a C=N bond at the C-3 position of the isatin ring.

Thiosemicarbazones: Thiosemicarbazones are synthesized by reacting this compound with thiosemicarbazide (B42300) or its N4-substituted derivatives. nih.gov The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a few drops of an acid catalyst. rasayanjournal.co.in This condensation reaction is a well-established method for producing a wide variety of isatin-β-thiosemicarbazones. nih.gov These derivatives have been a subject of significant interest due to their potential biological activities. researchgate.nettandfonline.com

The synthesis of these derivatives is often straightforward, and the products can be isolated in good yields. The table below summarizes some examples of Schiff bases and thiosemicarbazones derived from nitroisatins.

| Derivative Type | Reactant | Product | Reference |

| Schiff Base | 5-Nitroisatin and 2-aminoanthracene | 3-(Anthracen-2-ylimino)-5-nitroindolin-2-one | dergipark.org.tr |

| Schiff Base | 5-Nitroisatin and ethyl glycinate | 5-Nitro-3-(Ethyl imino acetate)-2-oxo indole | derpharmachemica.com |

| Schiff Base | 5-Nitroisatin and 2-methyl-4-nitroaniline | Schiff base of 5-nitroisatin and 2-methyl-4-nitroaniline | bas.bg |

| Thiosemicarbazone | 5-Nitroisatin and 4-allyl-3-thiosemicarbazide | 1-(5′-Nitroisatin)-4-allyl-3-thiosemicarbazone | nih.gov |

| Thiosemicarbazone | 5-Nitroisatin and various N4-substituted thiosemicarbazides | N4-Substituted 5-nitroisatin-3-thiosemicarbazones | researchgate.net |

| Thiosemicarbazone | 5-Nitroisatin and 4-(4-methoxyphenyl)-3-thiosemicarbazide | (Z)-2-(5-nitro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide | nih.gov |

Cycloaddition Reactions to Form Spiro-Heterocyclic Systems

Cycloaddition reactions involving this compound are a powerful strategy for constructing complex spiro-heterocyclic systems. These reactions, particularly [3+2] cycloadditions, leverage the reactivity of the C3-carbonyl group of the isatin core.

A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides to this compound. Azomethine ylides, often generated in situ from the reaction of an α-amino acid (like L-proline, L-thioproline, or sarcosine) and a carbonyl compound (in this case, this compound), react with dipolarophiles to form five-membered heterocyclic rings. nih.govrsc.orgacademie-sciences.frnih.govnih.gov For instance, the reaction of this compound with L-proline generates an azomethine ylide that can subsequently react with various dipolarophiles, such as chalcones or phenyl vinyl sulfone, to yield spiro-pyrrolidine and spiro-pyrrolizidine derivatives. nih.govsemanticscholar.org These reactions often proceed with high regio- and stereoselectivity. nih.govsemanticscholar.org

The reaction conditions for these cycloadditions can be varied. Thermal conditions in solvents like methanol (B129727) are commonly employed. nih.govsemanticscholar.org The use of organocatalysts, such as cinchona alkaloid-derived thioureas, can facilitate enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives. nih.gov Furthermore, the choice of solvent and additives can influence the reaction's stereochemical outcome. nih.gov

The scope of dipolarophiles used in these reactions is broad and includes activated alkenes, alkynes, and heterodienophiles. This versatility allows for the synthesis of a diverse array of spiro-heterocyclic systems fused to the this compound core. For example, three-component reactions of this compound, an arylamine, and cyclopentane-1,3-dione can produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.orgbeilstein-journals.org Similarly, cycloaddition with Schiff bases derived from this compound can lead to spiro-quinazoline-4-one, -thiazine-4-one, and -oxazine-4-one derivatives. uobaghdad.edu.iqresearchgate.net

Below is a table summarizing representative examples of cycloaddition reactions involving this compound:

| Reactants | Dipolarophile | Product | Reference |

| This compound, L-proline | Phenyl vinyl sulfone | Spirooxindole-pyrrolizidine | nih.gov |

| This compound, L-thioproline | Phenyl vinyl sulfone | Spirooxindole-pyrrolothiazole | nih.gov |

| This compound, Sarcosine | Chalcones | Spirooxindole-pyrrolidine | nih.gov |

| This compound, Anilines | Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| This compound Schiff bases | Anthranilic acid | Spiro-quinazoline-4-one | uobaghdad.edu.iqresearchgate.net |

Reactions with Nitrogen Nucleophiles (e.g., Urea (B33335), Thiourea (B124793), Hydrazine (B178648) Hydrate)

The electrophilic C3-carbonyl group of this compound is susceptible to attack by various nitrogen nucleophiles, leading to a range of condensation products. These reactions are fundamental in diversifying the chemical space around the this compound scaffold.

Urea and Thiourea: The reaction of this compound with urea or thiourea and its derivatives typically results in the formation of spiro-hydantoin or spiro-thiohydantoin structures. For instance, the condensation of this compound with thiourea can yield spiro[indoline-3,5'-thiohydantoin] derivatives. These reactions can sometimes lead to a mixture of regioisomers, namely spiro-thiohydantoins and spiro-pseudothiohydantoins. beilstein-journals.org The reaction conditions, such as the solvent and temperature, can influence the product distribution. The synthesis of spiroisatin thiourea derivatives can be achieved by reacting isatin isothiocyanate with various bisimines in ethanol. google.com

Hydrazine Hydrate (B1144303): Hydrazine hydrate is a potent nucleophile and reducing agent. Its reaction with this compound can lead to several outcomes depending on the reaction conditions. A common reaction is the formation of the corresponding isatin-3-hydrazone. who.int This hydrazone can serve as a versatile intermediate for further synthetic transformations. For example, it can be cyclized to form various heterocyclic systems. In some cases, under forcing conditions such as refluxing in hydrazine hydrate, the isatin ring can be reduced to the corresponding oxindole. wright.edu

The following table provides examples of reactions between this compound and nitrogen nucleophiles:

| Nucleophile | Product Type | Reference |

| Urea | Spiro-hydantoin | |

| Thiourea | Spiro-thiohydantoin | beilstein-journals.orggoogle.comniscpr.res.in |

| Phenylthiourea | Spiro-phenylthiohydantoin | derpharmachemica.com |

| Hydrazine Hydrate | This compound-3-hydrazone | who.int |

| Hydrazine Hydrate (reducing conditions) | 6-Nitrooxindole | wright.edu |

Alkylation, Arylation, Acylation, Chemoselective Reduction, and Oxidation Reactions

The this compound scaffold offers multiple sites for functionalization through various chemical transformations, including modifications at the nitrogen atom and the nitro group.

Alkylation, Arylation, and Acylation: The nitrogen atom of the isatin ring can be readily functionalized. N-alkylation is commonly achieved by treating this compound with an alkyl halide in the presence of a base. scielo.brnih.govsemanticscholar.orgresearchgate.net A variety of bases and solvent systems have been employed, such as potassium carbonate in DMF or cesium carbonate with copper(I) carbonate for the labile 5-nitroisatin. nih.govsemanticscholar.org Microwave-assisted N-alkylation has also been reported as an efficient method. nih.govresearchgate.net N-arylation can be accomplished using reagents like triphenylbismuth (B1683265) diacetate with copper or aryl bromides with cupric oxide. scielo.br N-acylation is typically performed using acyl chlorides or anhydrides. scielo.br

Chemoselective Reduction: The presence of the nitro group offers a handle for selective reduction. The nitro group can be chemoselectively reduced to an amino group without affecting the carbonyl groups of the isatin ring. This transformation is crucial for accessing 6-aminoisatin derivatives, which are valuable building blocks for further diversification. Various reducing agents can be employed for this purpose, with the choice of reagent determining the selectivity.

Oxidation: The isatin ring itself is relatively stable to oxidation. However, the introduction of substituents can alter its reactivity. The oxidation of isatin derivatives can lead to the formation of isatoic anhydrides. For instance, the oxidation of isatins using urea-hydrogen peroxide complex under ultrasonic irradiation has been reported to yield isatoic anhydrides in high yields. researchgate.net

Formation of Dimeric Structures (e.g., Indirubin (B1684374) Analogues)

The condensation of this compound with indoxyl derivatives can lead to the formation of dimeric structures, specifically indirubin analogues. Indirubins are a class of bis-indole alkaloids with a characteristic red-violet color.

The synthesis of 6,6'-dinitroindirubin, an analogue of indirubin, can be achieved through the condensation of this compound with a suitable indoxyl derivative. This reaction typically involves the base-catalyzed condensation of the two components. The resulting indirubin analogue possesses two nitro groups, which can significantly modify its electronic and biological properties compared to the parent indirubin. These dinitro-indirubin derivatives can be further functionalized to explore their potential applications.

Mechanistic Insights into this compound Chemical Transformations

The chemical transformations of this compound are governed by the interplay of its functional groups, particularly the electrophilic C3-carbonyl, the acidic N-H proton, and the electron-withdrawing nitro group.

Cycloaddition Reactions: The mechanism of the [3+2] cycloaddition reaction to form spiro-heterocycles generally involves the initial formation of an azomethine ylide. nih.gov This ylide is a 1,3-dipole that is generated in situ from the condensation of this compound with an α-amino acid, which involves the decarboxylation of the amino acid. arkat-usa.org The azomethine ylide then undergoes a concerted or stepwise cycloaddition with a dipolarophile. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic and steric properties of both the ylide and the dipolarophile. beilstein-journals.org For instance, in the reaction with α,β-unsaturated ketones, the regioselectivity can be controlled by additives like water or acids. beilstein-journals.org

Reactions with Nucleophiles: The reaction with nitrogen nucleophiles like urea, thiourea, and hydrazine hydrate proceeds via a nucleophilic addition-elimination mechanism at the C3-carbonyl group. derpharmachemica.com The nucleophile attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the final condensation product. derpharmachemica.com In the case of reactions with piperidine, it has been shown that the reaction can proceed through a nucleophilic attack at the C2-carbonyl followed by ring opening, especially with substituted isatins. researchgate.net The kinetics of the reaction of 5-nitroisatin with morpholine (B109124) suggest a mechanism involving a fast nucleophilic attack to form a zwitterionic intermediate, followed by a slower deprotonation step. researchgate.net

Alkylation/Acylation: The N-alkylation and N-acylation reactions proceed through the formation of the isatin anion by deprotonation of the acidic N-H proton with a base. nih.gov This highly conjugated anion then acts as a nucleophile, attacking the electrophilic alkylating or acylating agent in a nucleophilic substitution reaction. wikipedia.orgstudfile.net

The understanding of these mechanistic pathways is crucial for predicting the outcome of reactions and for designing new synthetic strategies to access novel and complex molecules based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 6 Nitroisatin and Its Derivatives

Other Relevant Analytical Techniques (e.g., Elemental Analysis)

Beyond the primary spectroscopic methods, a range of other analytical techniques are crucial for the comprehensive characterization of 6-nitroisatin and its derivatives. These methods provide fundamental information about the elemental composition, thermal stability, and precise three-dimensional structure of these compounds. While detailed published data for this compound itself in these specific areas are not abundant, the application of these techniques is standard for the broader isatin (B1672199) family. The following sections describe these methods using data from the closely related 5-nitroisatin (B147319) and its derivatives as representative examples.

Elemental Analysis

Elemental analysis is a foundational technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized derivative of this compound. The experimentally determined percentages are compared against the theoretically calculated values for the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For instance, elemental analysis was performed on a series of Schiff base derivatives of 5-nitroisatin. bas.bg In one study, a Schiff base ligand was synthesized from 5-nitroisatin and 2-methyl-4-nitroaniline, followed by complexation with various metals. researchgate.net The elemental analysis data for the ligand and its Cobalt(II) complex confirmed their proposed structures. researchgate.net Similarly, various 5-nitroisatin thiosemicarbazone derivatives have been characterized, where the experimental C, H, and N values closely matched the calculated ones, confirming their successful synthesis. uobaghdad.edu.iq

Table 1: Elemental Analysis Data for a 5-Nitroisatin Schiff Base and its Co(II) Complex researchgate.net

| Compound | Formula | Analysis | % C | % H | % N |

| Schiff Base Ligand (L) | C₁₅H₁₀N₄O₅ | Calc. | 55.22 | 3.09 | 17.17 |

| Found | 55.16 | 3.05 | 17.11 | ||

| [Co(L)Cl₂] | [Co(C₁₅H₁₀N₄O₅)Cl₂] | Calc. | 39.49 | 2.21 | 12.28 |

| Found | 39.41 | 2.18 | 12.21 |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's physical and chemical properties as a function of temperature. cetco.comlabmanager.com

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the presence of solvent molecules (e.g., water of hydration). cetco.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transitions, and other phase changes. researchgate.net

For nitroisatin derivatives, TGA can reveal decomposition patterns, which is important for understanding the compound's stability. iucr.org For example, TGA studies on copper(II) complexes of 5-nitroisatin thiosemicarbazones showed that the anhydrous complexes were stable at room temperature and did not show decomposition peaks up to 150°C. uobaghdad.edu.iq

Table 2: Thermal Analysis Data for a Cu(II) Complex of a 5-Nitroisatin Derivative uobaghdad.edu.iq

| Compound | Technique | Observation |

| [Cu(L1)Cl] (where L1 is a 5-nitroisatin thiosemicarbazone) | TGA | No weight loss up to 150°C, indicating an anhydrous and stable complex. |

| DSC | Endothermic/Exothermic peaks corresponding to decomposition stages. |

X-ray Crystallography

Similarly, the crystal structure of a 5-nitroisatin derivative, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, was determined to be nearly planar. iucr.org This kind of detailed structural information is invaluable for understanding structure-activity relationships and for computational studies like molecular docking. iucr.orgresearchgate.net

Table 3: Crystallographic Data for 5-Nitroisatin iucr.org

| Parameter | Value |

| Formula | C₈H₄N₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.5595 (6) Åb = 12.0772 (13) Åc = 12.2795 (14) Åα = 87.322 (3)°β = 87.355 (3)°γ = 83.049 (3)° |

| Volume | 816.85 (16) ų |

| Z | 4 |

Biological Activities and Pharmacological Potential of 6 Nitroisatin Derivatives

Anticancer and Antitumor Activities

The isatin (B1672199) scaffold is a core component of numerous compounds investigated for their anticancer properties. Modifications, such as the addition of a nitro group at the 6-position, are explored to enhance potency and selectivity against cancer cells.

The ability to inhibit the growth and proliferation of cancer cells is a primary indicator of a compound's anticancer potential. Research into substituted isatins has demonstrated their capacity to reduce cancer cell viability.

While direct studies on 6-nitroisatin are limited in the provided search results, research on the closely related compound, 6-bromoisatin, offers valuable insights into the effects of substitution at the 6-position. A study investigating the effects of 6-bromoisatin on the human colon adenocarcinoma cell line, HT29, found that it significantly reduced cell viability. mdpi.com The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro, was calculated to be 223 μM for 6-bromoisatin against HT29 cells. mdpi.com This suggests that halogen substitution at the C-6 position of the isatin ring is a viable strategy for developing cytotoxic agents. Structure-activity relationship studies have previously shown that halogen substitutions can yield compounds 5 to 10 times more active than the parent isatin molecule. mdpi.com

| Compound | Cell Line | Activity | IC₅₀ Value |

|---|---|---|---|

| 6-Bromoisatin | HT29 (Colon Adenocarcinoma) | Inhibition of Cell Viability | 223 μM |

Apoptosis, or programmed cell death, is a crucial mechanism that chemotherapeutic agents often exploit to eliminate cancer cells. Isatin and its derivatives have been shown to induce morphological changes in cancer cells consistent with apoptosis, such as DNA fragmentation and chromatin condensation. mdpi.com

In an in vivo rodent model for colorectal cancer, 6-bromoisatin was found to significantly enhance the apoptotic index in the distal colon, indicating its ability to trigger programmed cell death in cancerous tissues. mdpi.com The search for novel anticancer agents that can overcome the intrinsic resistance to apoptosis in many aggressive cancers is a significant area of research. nih.govdaneshyari.com Compounds that are effective against both apoptosis-sensitive and apoptosis-resistant cell lines are of particular interest for developing therapies for cancers with poor prognoses. nih.gov

A key strategy in modern cancer therapy is the targeted inhibition of specific enzymes that are overexpressed or hyperactive in cancer cells.

Cyclin-Dependent Kinases (CDK2): Cyclin-dependent kinases are a family of enzymes crucial for regulating the cell cycle, and their overexpression is a common factor in the development of cancer. nih.gov Consequently, CDK inhibitors are a major focus of anticancer drug development. The isatin core is a well-established scaffold for designing potent CDK2 inhibitors. mdpi.com

Numerous studies have identified nitroisatin derivatives as significant inhibitors of CDK2. nih.govresearchgate.net Specifically, derivatives based on 5-nitroisatin (B147319) have been synthesized and shown to have significant inhibitory capabilities against the CDK2 active site. mdpi.comresearchgate.netresearchgate.net Computational and synthetic studies have highlighted that modifications at the 5- and 6-positions of the isatin ring can favorably increase the binding affinity of these derivatives to CDK2. nih.gov This suggests that this compound derivatives hold promise as a basis for developing new CDK2 inhibitors for cancer therapy. researchgate.netnih.gov

Glutamine Transferase: Glutamine-utilizing enzymes are involved in the biosynthesis of essential metabolites required for cell growth. nih.gov Inhibitors of these enzymes, such as glutaminase and gamma-glutamyl transpeptidase, are being investigated for their therapeutic potential. nih.govresearchgate.net However, based on the conducted searches, no specific research was found detailing the activity of this compound derivatives as inhibitors of glutamine transferase.

Disruption of cellular signaling pathways that cancer cells rely on for survival and growth is another important anticancer strategy.

Hypoxia-Inducible Factor (HIF): Hypoxia-inducible factors are transcription factors that play a central role in how cells respond to low oxygen levels (hypoxia), a common feature within solid tumors. researchgate.netnih.govnih.gov HIFs regulate genes involved in tumor growth and blood vessel formation. researchgate.netnih.gov While HIF is a validated target for cancer therapy, the current search results did not yield specific information on the modulation of the HIF signaling pathway by this compound derivatives.

ERK Phosphorylation: The Extracellular signal-regulated kinase (ERK) pathway is a critical cell signaling cascade involved in regulating cell proliferation. nih.govmerckmillipore.com The phosphorylation of ERK is a key step in activating this pathway. nih.gov No specific information was found in the search results linking this compound derivatives to the modulation of ERK phosphorylation.

Antimicrobial Activities

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Isatin derivatives have been extensively screened for such properties and have shown promise as a scaffold for developing new antibacterial drugs. nih.gov

Various derivatives of isatin have demonstrated significant in vitro and in vivo potency against a range of bacterial strains. nih.gov This includes Schiff bases and other hybrids containing the isatin moiety. nih.gov

Studies have shown that certain nitro-substituted isatin derivatives exhibit significant antibacterial activity. wisdomlib.org For example, novel 5-nitroisatin derivatives were synthesized and evaluated for their potential as inhibitors of DNA gyrase, a crucial bacterial enzyme. iscience.in The results showed that some of these compounds had excellent antimicrobial activity against both Gram-positive bacteria (Staphylococcus aureus, Streptococcus sp.) and Gram-negative bacteria (Escherichia coli). iscience.in The antibacterial activity of isatin derivatives is often evaluated by measuring the zone of inhibition against specific bacterial cultures. researchgate.net

| Derivative Type | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 5-Nitroisatin Derivatives | Staphylococcus aureus (Gram-positive) | Excellent antimicrobial activity iscience.in |

| 5-Nitroisatin Derivatives | Streptococcus sp. (Gram-positive) | Excellent antimicrobial activity iscience.in |

| 5-Nitroisatin Derivatives | Escherichia coli (Gram-negative) | Excellent antimicrobial activity iscience.in |

| General Isatin Schiff Bases | S. aureus, E. coli | Good potency observed in several derivatives nih.gov |

The collective findings suggest that the nitroisatin scaffold is a promising starting point for the rational development of new antibacterial agents with potentially high potency. nih.goviscience.in

Antifungal Efficacy

Derivatives of isatin have been investigated for their potential to combat fungal infections. While research on a broad range of isatin analogues has shown promise, specific data on the antifungal activity of this compound derivatives is still emerging. Studies on related nitro-substituted isatins provide a basis for the potential of these compounds. For instance, various Schiff bases of isatin have been synthesized and evaluated for their activity against pathogenic fungi like Candida albicans and Aspergillus niger. In some studies, the presence and position of electron-withdrawing groups, such as a nitro group, have been shown to influence the antifungal potency.

One area of investigation involves the synthesis of isatin-thiosemicarbazone hybrids. These compounds have been noted for their broad-spectrum antimicrobial properties. While specific studies focusing exclusively on this compound-thiosemicarbazones are limited, the general class of isatin-thiosemicarbazones has demonstrated notable inhibitory activity against various fungal strains. The mechanism of action is often attributed to the chelation of essential metal ions or interference with fungal metabolic pathways.

Further research is needed to specifically elucidate the antifungal spectrum and potency of this compound derivatives against a panel of clinically relevant fungal pathogens.

Antimycobacterial and Anti-Tuberculosis Potential

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. Isatin derivatives have emerged as a promising class of compounds with antimycobacterial properties. The nitro group, a common feature in several antitubercular drugs, makes this compound a scaffold of particular interest.

Research into isatin-based thiosemicarbazones has shown significant potential against Mycobacterium tuberculosis. For example, a series of N-substituted isatin-thiosemicarbazone derivatives were synthesized and evaluated against Mycobacterium bovis BCG, a surrogate for M. tuberculosis. Within this series, compounds featuring halogen substitutions demonstrated potent antimycobacterial activity, with some exhibiting minimum inhibitory concentrations (MICs) below 3.9 µg/mL. nih.govnih.govmui.ac.irresearchgate.net

Furthermore, isatin-nicotinohydrazide hybrids have been developed as potential anti-tubercular agents. Studies on these hybrids have indicated that substitutions on the isatin ring can significantly impact their activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov While these studies did not focus exclusively on the 6-nitro substituent, the findings support the potential of the isatin scaffold in anti-TB drug discovery. The mechanism of action for some of these derivatives is hypothesized to involve the inhibition of essential mycobacterial enzymes. nih.gov

| Derivative Class | Mycobacterial Strain | Key Findings | Reference |

| N-substituted isatin-thiosemicarbazones | Mycobacterium bovis BCG | Halogenated derivatives showed high activity, with MIC values < 3.9 µg/mL. | nih.govnih.govmui.ac.irresearchgate.net |

| Isatin-nicotinohydrazide hybrids | Mycobacterium tuberculosis | Substitutions on the isatin ring influence activity against drug-susceptible and resistant strains. | nih.gov |

Antiviral Activities (e.g., Anti-HIV, Anti-SARS-CoV-2)

The isatin core is a versatile platform for the design of antiviral agents. Various derivatives have been explored for their ability to inhibit a range of viruses, including human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

In the context of anti-HIV research, isatin derivatives, particularly thiosemicarbazone analogues, have been investigated. Some of these compounds have demonstrated the ability to inhibit viral replication. nih.gov The mechanism of action for some isatin-based anti-HIV agents is believed to involve the inhibition of viral enzymes crucial for replication, such as reverse transcriptase. nih.govunc.edu

More recently, with the emergence of the COVID-19 pandemic, the scientific community has explored the potential of existing compound libraries, including isatin derivatives, against SARS-CoV-2. N-substituted isatin compounds have been identified as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral life cycle. nih.gov Some of these derivatives exhibited IC₅₀ values in the nanomolar range. While these initial studies have not specifically focused on this compound, they highlight the potential of the isatin scaffold for developing broad-spectrum anti-coronavirus agents. nih.gov

| Virus | Target | Derivative Class | Key Findings | Reference |

| HIV-1 | Reverse Transcriptase | Isatin-thiosemicarbazones | Inhibition of viral replication. | nih.govunc.edu |

| SARS-CoV-2 | 3C-like protease (3CLpro) | N-substituted isatins | Potent inhibition with IC₅₀ values in the nanomolar range. | nih.gov |

Antiprotozoal Activities (e.g., Antileishmanial, Antiplasmodial, Antitrypanosomal)

Protozoal diseases, such as leishmaniasis, malaria, and trypanosomiasis, affect millions of people worldwide, and there is a pressing need for new and effective treatments. Nitro-containing compounds have historically played a crucial role in the development of antiparasitic drugs. researchgate.netresearchgate.net This makes the this compound scaffold a promising starting point for the design of novel antiprotozoal agents.

While specific studies on the antiprotozoal activity of this compound derivatives are not extensively documented, the broader class of isatin derivatives has shown activity against various protozoan parasites. For instance, tryptanthrin, a related indoloquinazoline alkaloid, and its analogues have demonstrated potent in vitro activity against Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov The presence of electron-withdrawing groups was found to enhance this activity. nih.gov

Given the known efficacy of nitroaromatic compounds against protozoa, it is plausible that this compound derivatives could exhibit significant antileishmanial, antiplasmodial, and antitrypanosomal activities. Further research in this area is warranted to explore the full potential of this compound class.

Neuropharmacological Activities

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for the management of Alzheimer's disease. The isatin nucleus has been utilized as a scaffold for the design of novel AChE inhibitors.

Various isatin derivatives, including hybrids with other pharmacophores, have been synthesized and evaluated for their ability to inhibit AChE. For example, isatin-pyridine oxime hybrids have been designed and tested as potential reactivators of inhibited AChE. nih.gov While these studies provide a proof of concept for the utility of the isatin scaffold in targeting AChE, specific data on the AChE inhibitory activity of this compound derivatives is not yet widely available. The electronic properties of the nitro group could potentially influence the binding of these derivatives to the active site of the enzyme, making this an interesting area for future investigation.

The isatin core has been identified as a valuable pharmacophore in the development of central nervous system (CNS) active agents, including those with anticonvulsant and anxiolytic properties. Isatin itself is an endogenous compound found in the brain and has been shown to possess a range of biological activities affecting the CNS.

Several derivatives of isatin, such as Schiff bases and Mannich bases, have been synthesized and screened for their anticonvulsant effects in various animal models. nih.gov The structural modifications on the isatin ring, including the introduction of different substituents, have been shown to modulate the anticonvulsant activity. While the specific effects of a 6-nitro substitution have not been extensively detailed in the context of anticonvulsant and anxiolytic activity, the known CNS activity of the isatin scaffold suggests that this compound derivatives could be promising candidates for the development of new neuropharmacological agents.

Influence on Neurodegenerative Diseases

Derivatives of this compound have emerged as compounds of interest in the study of neurodegenerative diseases, which are often characterized by oxidative stress and neuroinflammation. nih.govnih.gov The therapeutic potential of these compounds is frequently linked to their ability to inhibit key enzymes involved in the progression of diseases like Alzheimer's. mdpi.com

Notably, certain tricyclic isatin oximes, including a 5-nitro substituted derivative, have been identified as potential candidates for developing drugs with neuroprotective effects. mdpi.comnih.gov One such potent inhibitor, 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one, demonstrated a high binding affinity for several kinases, including DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov

Furthermore, isatin-based Schiff bases have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down essential neurotransmitters and are primary targets in Alzheimer's therapy. nih.gov Studies have shown that novel Schiff base derivatives can inhibit these enzymes at nanomolar and micromolar concentrations. researchgate.net This inhibitory action on cholinesterase enzymes highlights a direct mechanism through which this compound derivatives may exert a beneficial influence on neurodegenerative conditions. nih.gov

| Enzyme | Compound Type | Inhibition Values (Ki) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Novel Schiff Bases | 592.66 ± 57.04 to 810.78 ± 84.06 nM | researchgate.net |

| Butyrylcholinesterase (BChE) | Novel Schiff Bases | 358.31 ± 37.88 to 577.24 ± 59.91 nM | researchgate.net |

| Acetylcholinesterase (AChE) | Amino acid Schiff base-Zn(II) complexes | 78.04 ± 8.66 to 111.24 ± 12.61 µM | |

| Butyrylcholinesterase (BChE) | Amino acid Schiff base-Zn(II) complexes | 24.31 ± 3.98 to 85.18 ± 7.05 µM |

Other Biological Activities

Antioxidant and Antiradical Properties

Oxidative stress is a key factor in numerous diseases, making the development of compounds with antioxidant activity crucial. researchgate.net Isatin derivatives, particularly those with a nitro group, have been synthesized and screened for their antioxidant capabilities. who.intnih.gov The presence of an electron-withdrawing nitro group, especially at the C-5 position of the isatin core, has been shown to significantly enhance antioxidant activity. researchgate.net

The antioxidant potential of these compounds is commonly evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govmdpi.com For instance, a study on new isatin derivatives found that compound 9 (structure not specified in abstract) exhibited the highest antioxidant activity. who.int Another study reported that 2-(5-nitro-2-oxoindolin-3-ylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one showed high antioxidant action with an inhibition value of 84.5%. researchgate.net The mechanism of action often involves the scavenging of hydroperoxyl radicals, as demonstrated in studies using the Briggs–Rauscher oscillating reaction. researchgate.net

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| Compound 9 (1,2,4-triazine-3-thione derivative) | DPPH | Strongest antioxidant activity among tested compounds | nih.gov |

| 2-(5-nitro-2-oxoindolin-3-ylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one | Not Specified | 84.5% inhibition | researchgate.net |

| 2-(5-nitro-2-oxoindolin-3-ylidene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | Not Specified | 79.1% inhibition | researchgate.net |

Anti-inflammatory Potential

Inflammation is a protective immune response that, when chronic, contributes to the pathogenesis of many diseases. nih.gov Isatin derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. researchgate.netresearchgate.net The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. nih.govnih.govresearchgate.net

Certain isatin-3-[N2-(2-benzalaminothiazol-4-yl)]hydrazones showed dose-dependent anti-inflammatory activity in a carrageenan-induced rat paw edema model, with compound IJ producing a 44.44% inhibition of edema after 3 hours. researchgate.net Tricyclic isatin oximes with a nitro group have also been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), IL-1α, IL-1β, and tumor necrosis factor (TNF), in human monocytic cells. mdpi.comnih.gov This dual action of inhibiting both inflammatory enzymes and cytokine production makes this compound derivatives promising candidates for the development of novel anti-inflammatory agents. mdpi.comresearchgate.net

| Compound Type/Name | Model/Target | Result | Reference |

|---|---|---|---|

| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)]hydrazone (IJ) | Carrageenan-induced rat paw edema | 44.44% inhibition at 3 hours | researchgate.net |

| 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one | LPS-induced cytokine production (IL-6, TNF, etc.) | Inhibition with IC50 values in the micromolar range | nih.gov |

| Compound 4c (Isatin derivative) | COX-2, IL-6, TNF-α | Potent inhibition, superior selectivity index (1.11) vs. indomethacin (0.67) | researchgate.net |

Anthelmintic Activities

Helminthiasis, or worm infestation, remains a significant global health issue, necessitating the development of new anthelmintic agents to combat growing drug resistance. iajps.comrsc.org Isatin and its derivatives have been investigated as a promising class of anthelmintics. researchgate.netresearchgate.net The activity of these compounds is typically evaluated in vitro using earthworm species like Pheretima posthuma, which share anatomical and physiological similarities with human intestinal roundworms. iajps.comijplantenviro.com

The evaluation measures the time taken for the compounds to cause paralysis and subsequent death of the worms. nih.govnih.gov Studies have shown that various novel isatin analogs exhibit significant anthelmintic activity, with some compounds demonstrating efficacy comparable to the standard drug albendazole. researchgate.net The structural modifications on the isatin core play a crucial role in determining the potency of these derivatives against helminths. nih.govmdpi.com

| Compound Type | Concentration | Time to Paralysis (min) | Time to Death (min) | Reference |

|---|---|---|---|---|

| Di/trisubstituted furanones (Compound 5) | 2 mg/mL | ~14.29 | Not specified | iajps.com |

| Albendazole (Standard) | 20 mg/ml | Not specified | Not specified | researchgate.net |

| Rosarin | 75 mg/ml | 22 ± 0.76 | 40 ± 0.76 | nih.gov |

| Albendazole (Standard) | Not specified | 11.53 | 17.92 | iajps.com |

Fibrinolytic and Anticoagulant Activities

Thrombotic disorders, caused by the formation of blood clots in the vasculature, are a major cause of morbidity and mortality. mhmedical.com Fibrinolytic agents dissolve existing clots, while anticoagulants prevent their formation. cvpharmacology.com Research into new isatin derivatives has revealed their potential in this area. who.int

A study involving the synthesis of twelve new nitro-isatin derivatives showed that some compounds possessed notable fibrinolytic and anticoagulant properties. who.int The fibrinolytic activity was determined by measuring the dissolution of a plasma clot, while anticoagulant activity was assessed by recording the time required for blood clotting. who.int In this study, compound 10 (a pyrimidine derivative) showed the highest fibrinolytic activity, and compound 12 (a carbohydrazide derivative) exhibited the strongest anticoagulant effects, indicating that specific structural modifications of the this compound scaffold can yield compounds with potent activities related to blood fluidity. who.int

Enzyme Inhibition (General)

The isatin scaffold is recognized as a versatile platform for developing inhibitors against a wide array of enzymes involved in various cellular processes. mdpi.comacs.org The inhibitory capacity of 5-nitroisatin derivatives extends beyond the enzymes previously discussed, targeting those crucial in cancer, microbial infections, and metabolic disorders. mdpi.comresearchgate.net

For instance, 5-nitroisatin derivatives have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a key role in cell cycle regulation and is a target for anticancer therapies. mdpi.comresearchgate.net Other derivatives have shown potent inhibitory activity against bacterial DNA gyrase, an essential enzyme for bacterial replication, highlighting their potential as antimicrobial agents. thesciencein.orgnih.gov Furthermore, isatin-based Schiff bases have been found to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential application in managing diabetes. nih.govresearchgate.net The broad spectrum of enzyme inhibition underscores the significant pharmacological potential of the this compound chemical class. researchgate.net

| Enzyme Target | Compound Type | Inhibition Value (IC50/Ki) | Therapeutic Area | Reference |

|---|---|---|---|---|

| α-Glucosidase | Novel Schiff Bases | Ki: 1.56 ± 0.32 to 14.78 ± 2.57 nM | Antidiabetic | researchgate.net |

| α-Amylase | Isatin-based Schiff bases | 26.97 ± 0.06 to 57.64 ± 0.13% inhibition | Antidiabetic | nih.gov |

| Proteinase | Isatin-based Schiff bases | 15.01 ± 0.03 to 36.39 ± 0.08% inhibition | Anti-arthritic | nih.gov |

| DNA Gyrase (E. coli) | Disalicylic acid methylene-based Schiff bases | IC50: 92 ± 5 nM | Antimicrobial | nih.gov |

| Cyclin-dependent kinase 2 (CDK2) | 5-Nitroisatin derivatives | Significant inhibitory capabilities | Anticancer | mdpi.comresearchgate.net |

Protein-Protein Interaction Probes

The isatin scaffold, including its nitro-substituted derivatives, has emerged as a noteworthy chemotype in the modulation of protein-protein interactions (PPIs). While not extensively developed into commercially available molecular probes for PPIs, research indicates the potential of these compounds to influence the formation and stability of protein complexes. This modulatory activity forms the basis for their potential application as probes to investigate and understand these critical biological interactions.

Isatin and its derivatives have been shown to be involved in the regulation of protein complex formation by altering the affinity between interacting protein partners. nih.govresearchgate.net Studies have demonstrated that isatin can enhance the interaction between human ferrochelatase (FECH) and adrenodoxin reductase (ADR), two mitochondrial proteins. mdpi.com The proposed mechanism involves the formation of a ternary complex (FECH/isatin/ADR), where isatin acts as a "molecular glue," fitting into the interface of the two proteins and stabilizing their interaction through the formation of additional hydrogen bonds. nih.gov

In a study investigating the specificity of this affinity-enhancing effect, a number of isatin derivatives were examined, including 5-nitroisatin. mdpi.com This research highlights that substitutions on the isatin ring are critical for the interaction, suggesting that the nitro group in this compound could significantly influence its ability to modulate specific PPIs.

Furthermore, tricyclic derivatives of isatin, including a nitro-substituted compound, have demonstrated high binding affinity for several protein kinases. mdpi.comnih.gov Kinase signaling pathways are replete with protein-protein interactions that are crucial for signal transduction. The ability of these nitro-isatin derivatives to bind to kinases suggests their potential to disrupt or modulate kinase-protein interactions, a critical area in drug discovery and chemical biology. For instance, the compound 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one, a tricyclic isatin oxime, exhibited high binding affinity for multiple kinases, including DYRK1A, DYRK1B, PIM1, and Haspin. mdpi.comnih.gov Such compounds could serve as starting points for the development of more specific probes to investigate the roles of these kinases in cellular signaling networks.

While the direct application of this compound as a labeled probe for visualizing or quantifying PPIs is not yet established in the literature, its demonstrated ability to modulate these interactions provides a strong rationale for its further investigation in this area. The development of this compound-based molecules could lead to valuable chemical tools for dissecting complex biological pathways governed by protein-protein interactions.

Corrosion Inhibition (e.g., for Carbon Steel)

Derivatives of this compound have been investigated as effective corrosion inhibitors for metals, particularly for carbon steel in aggressive acidic and saline environments. The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the steel from the corrosive medium. This adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the isatin ring system, which can interact with the vacant d-orbitals of iron atoms on the steel surface.

Research on isatin derivatives has shown that their inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. Studies on various isatin derivatives, including those with a nitro group, have demonstrated significant protection for N80 steel in 15% hydrochloric acid and for carbon steel in seawater (3.5% NaCl solution). d-nb.infouobaghdad.edu.iq

The mechanism of inhibition often involves the formation of a protective film on the steel surface. This film can be formed through either physisorption (electrostatic interactions) or chemisorption (covalent bonding), or a combination of both. The adsorption of these molecules on the carbon steel surface has been found to obey various adsorption isotherms, including the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. uobaghdad.edu.iqresearchgate.net

Electrochemical studies, such as potentiodynamic polarization, have revealed that isatin derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. d-nb.info

The following table summarizes the research findings on the corrosion inhibition properties of some nitroisatin derivatives on carbon steel.

| Compound Name | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| 1-morpholinomethyl-3(1-N-dithiooxamide)iminoisatin (MMTOI) | N80 Steel | 15% HCl | 200 ppm | 84.3 | d-nb.info |

| 1-diphenylaminomethyl-3(1-N-dithiooxamide)iminoisatin (PAMTOI) | N80 Steel | 15% HCl | 200 ppm | 91.2 | d-nb.info |

| 5-nitro-3-[(iminoacetyl)phenylthiosemicarbazide]-2-oxo indole (B1671886) (Compound 7) | Carbon Steel | Seawater | 20 ppm | Not specified | uobaghdad.edu.iq |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of 6-nitroisatin derivatives is significantly influenced by the position and electronic nature of substituents on the isatin (B1672199) core and any appended moieties. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a molecule's structure affect its biological activity. oncodesign-services.com For isatin-based compounds, substitutions at positions 5, 6, and 7 of the indole (B1671886) ring have been shown to greatly impact their antimicrobial activity, with position 5 being particularly favorable for enhancing biological activity. if-pan.krakow.pl The introduction of electron-withdrawing groups is a key strategy; for instance, nitration at the C5 position of isatin enhances anticancer activity. core.ac.uk

In the context of this compound derivatives, the electronic effects of substituents play a crucial role. For example, in a series of 5-nitroisatin-3-thiosemicarbazones, the antileishmanial potential was found to be primarily dependent on the electronic effects of the substituents attached to the N4 position of the thiosemicarbazone moiety. tandfonline.com Specifically, aryl-substituted compounds with methyl groups on the phenyl ring showed varied activity based on the substitution pattern. A para-substituted methyl group resulted in excellent leishmanicidal effect (IC50 = 0.44 ± 0.02 µg/mL), whereas an ortho-substituted one showed significant activity (IC50 = 1.78 ± 0.35 µg/mL), and a meta-substituted isomer had only moderate activity (IC50 = 52.66 ± 0.28 µg/mL). tandfonline.comtandfonline.com

Similarly, halogen substitution on the N4-phenyl ring of 5-nitroisatin-3-thiosemicarbazones demonstrated position-dependent activity. A para-bromo substituent conferred good antileishmanial activity (IC50 = 26.95 ± 0.08 µg/mL), while the ortho-bromo counterpart was moderately active (IC50 = 51.20 ± 0.27 µg/mL). tandfonline.comtandfonline.com A similar trend was observed with iodo-substituents, where the para-substituted compound was significantly more effective (IC50 = 25.93 ± 0.03 µg/mL) than the ortho-substituted one (IC50 = 63.89 ± 1.39 µg/mL). tandfonline.comtandfonline.com

Furthermore, the presence of a trifluoromethoxy group, a strong electron-attracting substituent, at position-5 of the isatin moiety has been shown to play an important role in inducing or enhancing the toxic potential of some synthesized compounds. nih.gov In studies on CDK2 inhibitors, modifications at positions 5 and 6 of the isatin ring were found to be more favorable for increasing binding affinity than those at position 7. nih.gov Specifically, a 5-nitroisatin (B147319) derivative exhibited the highest binding affinity, attributed to the nitro group's oxygen atoms participating in interactions with key amino acid residues in the enzyme's active site. nih.gov

Table 1: Influence of Substituent Position on the Antileishmanial Activity of N4-Aryl-5-nitroisatin-3-thiosemicarbazones

| N4-Aryl Substituent | Position | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Methyl | ortho | 1.78 ± 0.35 | tandfonline.comtandfonline.com |

| Methyl | meta | 52.66 ± 0.28 | tandfonline.comtandfonline.com |

| Methyl | para | 0.44 ± 0.02 | tandfonline.comtandfonline.com |

| Bromo | ortho | 51.20 ± 0.27 | tandfonline.comtandfonline.com |

| Bromo | para | 26.95 ± 0.08 | tandfonline.comtandfonline.com |

| Iodo | ortho | 63.89 ± 1.39 | tandfonline.comtandfonline.com |

| Iodo | para | 25.93 ± 0.03 | tandfonline.comtandfonline.com |

Correlation of Physicochemical Parameters with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the physicochemical properties of a set of compounds with their biological activities. wikipedia.orgpharmacologymentor.com These models are instrumental in predicting the activity of new chemical entities. wikipedia.org The biological activity of a drug is influenced by various physicochemical parameters such as solubility, partition coefficient, and ionization. slideshare.net

For isatin derivatives, QSAR studies have revealed important correlations. For instance, increased lipophilicity and the presence of electron-withdrawing substituents at the 5 and 7-positions of the isatin ring, as well as at the para-position of an attached phenyl ring, were found to enhance cytotoxic activity. core.ac.uk This highlights the importance of the molecule's ability to cross cell membranes, which is often related to its lipophilicity.

In the context of this compound derivatives, ADMET (absorption, distribution, metabolism, excretion, toxicity) studies on certain 5-nitroisatin-based CDK2 inhibitors showed good oral absorption, membrane permeability, and bioavailability. nih.govresearchgate.net The development of robust QSAR models can aid in predicting the biological activity of novel compounds. nih.gov Such models are built by finding a quantitative relationship between the chemical structure and the biological activity of a series of compounds. chemmethod.commedcraveonline.com

The process involves calculating various molecular descriptors that represent the physicochemical properties of the molecules and then using statistical methods to find a correlation with their biological activity. chemmethod.com For example, a Pearson's correlation analysis can be used to find relationships between different physicochemical parameters. heraldopenaccess.us While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles derived from studies on closely related 5-nitroisatin and other substituted isatins are highly relevant. The electronic and hydrophobic properties are consistently shown to be key determinants of biological activity.

Design Strategies for Enhanced Bioactivity, Selectivity, and Reduced Toxicity

The design of novel this compound derivatives with improved therapeutic profiles involves strategic modifications to enhance bioactivity and selectivity while minimizing toxicity. A key approach is the structural modification of the isatin scaffold. tandfonline.com

One common strategy is the introduction of various substituents at different positions of the isatin ring. if-pan.krakow.pl For instance, N-alkylation of isatin derivatives can enhance solubility and bioactivity. The synthesis of Schiff bases and Mannich bases from isatin is another widely used method to generate derivatives with potential antimicrobial properties. researchgate.net The reaction of isatin with various amines and other reagents allows for the creation of a diverse library of compounds for biological screening. ekb.eg

In the development of CDK2 inhibitors, 5-nitroisatin was identified as a promising scaffold. nih.gov Further design strategies could involve the immobilization of these derivatives on nanocarriers, such as functionalized fullerenes, which may increase biological activity and reduce undesirable toxic effects. researchgate.netmdpi.com This approach aims to create targeted therapies that can control the release of the drug, potentially extending its action and minimizing side effects. mdpi.com

To reduce toxicity, a common strategy is to modify the structure to decrease non-specific interactions. While 5-nitroisatin derivatives can exhibit strong cytotoxicity, they may have lower selectivity due to the reactive nitro group. Therefore, a key design challenge is to balance reactivity and selectivity. This can involve the synthesis of multi-substituted isatin derivatives, for example, by adding halogens at different positions, which has been shown to result in higher inhibitory activity against certain cancer cells with lower toxicity toward normal cells. mdpi.com

The development of hybrid molecules, where the isatin core is combined with other pharmacologically active moieties, is another promising strategy. researchgate.net These structure-activity relationship insights serve as a foundation for designing and synthesizing new this compound derivatives with optimized therapeutic potential. tandfonline.com

Computational Chemistry and Molecular Modeling Applications in 6 Nitroisatin Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-nitroisatin and its derivatives, DFT calculations have been instrumental in understanding their fundamental molecular and electronic properties.

Optimization of Molecular Geometries and Conformational Analysis

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its reactivity and interactions. DFT methods are widely employed to determine the most stable geometric structure (the ground state) by optimizing bond lengths, bond angles, and dihedral angles. Studies on this compound derivatives have utilized DFT, often with the B3LYP functional and various basis sets like 6-311++G(2d, 2p), to achieve optimized geometries. researchgate.netderpharmachemica.comuobaghdad.edu.iq For instance, the optimized structure of a this compound derivative was found to be planar with Cs symmetry, a finding supported by the calculated dihedral angles of approximately 0° (cis) and 180° (trans). derpharmachemica.com

Conformational analysis, the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also a key application of DFT. While the isatin (B1672199) core is relatively rigid, substituents can introduce conformational flexibility. Understanding the preferred conformations is crucial as it dictates how the molecule presents itself for interaction with biological targets. Low-temperature NMR analyses, in conjunction with DFT calculations, have been used to elucidate the conformations of related cyclic N-acyliminium ions, providing insights into their stereoselectivity. beilstein-journals.org

Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative derpharmachemica.com

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| N28-O29 | 1.235 |

| N28-O30 | 1.236 |

| C25-C26 | 1.388 |

| Bond Angles | |

| C25N28O29 | 117.093 |

| C25N28O30 | 116.025 |

| C25C26C27 | 119.899 |

| Dihedral Angles | |

| N28C25C26C27 | 179.354 |

| C25C26C27C22 | 0.056 |

| Note: Atom numbering is based on the original research publication. |

Analysis of Electronic Distribution and Quantum Chemical Parameters

DFT calculations provide a wealth of information about the electronic properties of a molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. uobaghdad.edu.iq

For derivatives of this compound, these parameters have been calculated in various media, including in a vacuum and in solvents like ethanol (B145695) and DMSO. researchgate.netderpharmachemica.com The HOMO in one 5-nitroisatin (B147319) derivative was found to be located on the 1,2,4-triazole (B32235) moiety, suggesting these are the preferred sites for electrophilic attack. researchgate.net Conversely, the LUMO was distributed over the aromatic and isatin rings. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which visualizes the charge distribution and helps identify sites for nucleophilic and electrophilic attack. analis.com.my

Table 2: Quantum Chemical Parameters for a this compound Derivative in Different Media derpharmachemica.com

| Medium | EHOMO (eV) | ELUMO (eV) | ΔELUMO-HOMO (eV) | Dipole Moment (μ) (Debye) |

| Vacuum | -6.106 | -3.658 | 2.448 | 7.696 |

| Ethanol | -6.634 | -3.418 | 3.216 | 10.370 |

| DMSO | -6.650 | -3.415 | 3.235 | 10.470 |

| H₂O | -6.658 | -3.413 | 3.245 | 10.517 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openaccessjournals.com This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Receptor Interaction Analysis

Molecular docking simulations provide detailed insights into the specific interactions between a ligand, such as a this compound derivative, and the amino acid residues within the binding site of a target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-receptor complex. hilarispublisher.com For example, docking studies of spiro derivatives of 5-nitroisatin with the human estrogen alpha receptor have been performed to analyze the contact interactions within the active binding sites. researchgate.netrdd.edu.iq Similarly, the interactions of coumarin (B35378) derivatives, including 1-methyl-5-nitroisatin, with the allosteric binding site of caspase-7 have been investigated, highlighting favorable hydrogen bond and pi-stacking interactions. hilarispublisher.com

Prediction of Binding Affinities and Stability of Complexes

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. tandfonline.com Lower binding energies generally indicate a more stable complex and a higher binding affinity. tandfonline.com Docking studies on Cu(II) and Zn(II) complexes of an isatin Schiff base with the Epidermal Growth Factor Receptor (EGFR) have reported binding energies ranging from -5.54 to -7.30 kcal/mol, indicating strong binding. tandfonline.com Computational methods are continuously being developed to improve the accuracy of these predictions. arxiv.orgnih.gov

Table 3: Predicted Binding Affinities of Isatin Derivatives with EGFR tandfonline.com

| Compound | Binding Energy (kcal/mol) |

| Ligand | -5.70 |

| Complex 2 (Cu) | -7.30 |

| Complex 3 (Zn) | -5.54 |

| Note: "Ligand" refers to the isatin thiosemicarbazone Schiff base. |

Identification of Potential Biological Targets

Molecular docking is a powerful tool for identifying potential biological targets for a given compound through a process known as inverse virtual screening. unisa.it By docking a molecule like this compound or its derivatives against a library of known protein structures, researchers can hypothesize potential protein targets. unisa.it For instance, derivatives of 5-nitroisatin have been investigated as potential inhibitors of human thioredoxin reductase 1 (TrxR), with docking studies revealing interactions between the nitro group and specific amino acid residues of the enzyme. researchgate.net Other studies have targeted DNA gyrase and the human estrogen alpha receptor with 5-nitroisatin derivatives, demonstrating the broad applicability of molecular docking in identifying new therapeutic opportunities. researchgate.netrdd.edu.iqresearchgate.net

Computational chemistry and molecular modeling, particularly DFT calculations and molecular docking, have provided a deep and nuanced understanding of the chemical compound this compound and its derivatives. These computational approaches have been essential in characterizing its structural and electronic properties, predicting its interactions with biological macromolecules, and identifying potential therapeutic targets. The synergy between computational predictions and experimental validation continues to drive the exploration of this compound's potential in medicinal chemistry and materials science.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion, conformational changes, and binding dynamics. nih.gov In drug discovery, this technique is crucial for understanding how a ligand (like a this compound derivative) interacts with its biological target, such as an enzyme or receptor, on an atomic level. nih.govuinjkt.ac.id

Research on nitroisatin derivatives utilizes MD simulations to validate the findings from molecular docking and to assess the stability of the ligand-receptor complex. researchgate.netdntb.gov.ua For instance, after docking a compound into the active site of a target protein, an MD simulation can be run for a specific duration (e.g., 120 nanoseconds) to observe the dynamic behavior of the complex. researchgate.net This analysis helps to confirm whether the compound remains stably bound within the active site, maintaining key interactions, or if it is unstable and likely to dissociate. researchgate.net These simulations provide critical information on the conformational stability and the essential ligand-receptor interaction patterns that are vital for a compound's inhibitory activity. researchgate.net

Studies on isatin-based compounds intended as kinase inhibitors, for example, have employed MD simulations to gain insights into their electronic structure and binding modes. researchgate.net The stability of a protein-ligand complex, as determined by MD simulations, is a key indicator of the potential efficacy of the compound. uinjkt.ac.id

In Silico Predictions for Drug-Likeness and Bioavailability Enhancement (e.g., Nanocarrier Immobilization)

In silico methods, meaning "performed on computer or via computer simulation," are extensively used to predict the pharmacokinetic properties of drug candidates. These predictions are often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govajchem-a.com Evaluating these properties early in the drug discovery process is essential to filter out compounds that are likely to fail in later development stages due to poor bioavailability or undesirable side effects. ijrps.com

For nitroisatin derivatives, computational tools are used to predict their "drug-likeness," which assesses whether a compound possesses properties that would make it a likely orally active drug. ijrps.comresearchgate.net This often involves evaluating compliance with established guidelines like Lipinski's Rule of Five. ajchem-a.com Studies on 5-nitroisatin derivatives, which serve as a close proxy for this compound, have shown that these compounds generally exhibit good oral absorption, membrane permeability, and bioavailability based on ADMET analyses. sciprofiles.com The predicted solubility for these compounds was also found to be markedly better than reference molecules in some studies. researchgate.net

Bioavailability Enhancement via Nanocarrier Immobilization

A significant challenge in drug development is the poor solubility and bioavailability of many promising compounds. nih.gov One advanced strategy to overcome this is the immobilization of the drug onto nanocarriers. mdpi.comdrug-dev.com Computational studies have explored this approach for nitroisatin derivatives, providing a pathway to enhance their biological activity and reduce potential toxicity. researchgate.net